molecular formula C16H23NO4 B6340409 tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate CAS No. 1221341-64-5

tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate

Cat. No.: B6340409
CAS No.: 1221341-64-5
M. Wt: 293.36 g/mol
InChI Key: GKKVXSVJILGWTC-UHFFFAOYSA-N
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Description

This compound is a tertiary-butyl ester derivative featuring a 2H-1,3-benzodioxole (methylenedioxyphenyl) core linked to a secondary amine via a 2-methylpropanoate backbone. The benzodioxole moiety is notable for its electron-rich aromatic system and metabolic stability, making it a common pharmacophore in bioactive molecules . While direct spectroscopic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., methyl 3-(2H-1,3-benzodioxol-5-yl)-3-[(tert-butylcarbamoyl)amino]propanoate, CAS 866144-46-9) suggest applications in medicinal chemistry, particularly as intermediates for protease inhibitors or CNS-targeting agents .

Properties

IUPAC Name

tert-butyl 3-(1,3-benzodioxol-5-ylmethylamino)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11(15(18)21-16(2,3)4)8-17-9-12-5-6-13-14(7-12)20-10-19-13/h5-7,11,17H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKVXSVJILGWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC2=C(C=C1)OCO2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate involves its role as a ligand in CuAAC reactions. It accelerates reaction rates and suppresses cell cytotoxicity by effectively coordinating with copper ions . The molecular targets and pathways involved include the active sites of enzymes and proteins that interact with the compound during these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Potential Applications Source
tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate (Target) Benzodioxole core, secondary amine, tert-butyl ester Drug intermediate, CNS agents
Methyl 3-(2H-1,3-benzodioxol-5-yl)-3-[(tert-butylcarbamoyl)amino]propanoate (CAS 866144-46-9) Replaces secondary amine with a tert-butylcarbamoyl group Protease inhibitors, enzyme modulators
tert-butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p) Benzofuran core, acetamido and benzyloxycarbonyl groups Anticancer or anti-inflammatory scaffolds
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (33) Phenyl ring with tert-butyl substituent, Boc-protected amine Peptide mimetics, polymer chemistry

Physicochemical Properties

  • Lipophilicity : The tert-butyl ester in the target compound increases logP compared to methyl esters (e.g., compound 33 in , logP ~3.5 estimated) .
  • Stability : The benzodioxole core resists oxidative metabolism better than simple phenyl rings, as seen in metabolites .
  • Solubility : Polar functional groups (e.g., carbamoyl in CAS 866144-46-9) enhance aqueous solubility relative to the secondary amine in the target compound .

Pharmacological Potential

  • Target Compound : The benzodioxole-amine scaffold resembles paroxetine (an SSRI), suggesting serotonin receptor affinity .
  • CAS 866144-46-9 : The carbamoyl group may confer protease inhibition (e.g., HIV-1 protease) via hydrogen bonding, as observed in pyrazolo-pyrimidine derivatives .
  • Compound 3p () : The benzofuran core is associated with anti-inflammatory activity in COX-2 inhibitors .

Biological Activity

The compound tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate , also known as a derivative of benzodioxole, has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H22N2O4
  • Molecular Weight : 306.36 g/mol
  • SMILES Notation : CC(C)(OC(N1CCNC(C2=CC=C3OCOC3=C2)C1)=O)C
  • InChI Key : XLPLNERULMLZNH-UHFFFAOYSA-N

These properties indicate that the compound is a complex organic molecule with potential interactions in biological systems.

Antimicrobial Activity

Research has indicated that compounds related to benzodioxole exhibit significant antimicrobial properties. A study on 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives showed high antibacterial activity against various Gram-positive and Gram-negative bacteria. The most potent derivative demonstrated minimal inhibitory concentrations (MICs) of 80 nM against Sarcina and 110 nM against Staphylococcus aureus .

Cytotoxicity and Selectivity

The cytotoxic effects of tert-butyl derivatives have been explored in various cancer models. For instance, certain derivatives exhibited low cytotoxicity while maintaining potent activity against cancer cell lines. This characteristic is crucial for drug development as it suggests the potential for therapeutic use with reduced side effects .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells, which is a critical mechanism for anticancer drugs.
  • Antibacterial Mechanisms : The compounds disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival .

Study 1: Antibacterial Efficacy

A study conducted on a series of benzodioxole derivatives highlighted their effectiveness against resistant bacterial strains. The derivatives were tested using the agar diffusion method, revealing significant zones of inhibition compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies demonstrated that specific tert-butyl derivatives significantly reduced the viability of glioma cells by inhibiting proliferation and inducing necroptosis. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Data Summary

Biological ActivityObservationsReference
AntibacterialMICs at 80 nM against Sarcina
CytotoxicityLow cytotoxicity in cancer cell lines
AnticancerInduces apoptosis in glioma cells

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